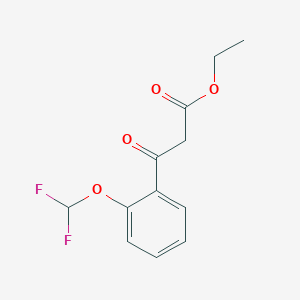

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate

Description

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate (CAS: 2173096-96-1, Molecular Formula: C₁₂H₁₂F₂O₄, Molecular Weight: 258.22 g/mol) is an ester derivative featuring a β-keto propanoate backbone substituted with a 2-(difluoromethoxy)phenyl group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery due to its reactivity in condensation, cyclization, and nucleophilic substitution reactions . The difluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. Its synthesis typically involves coupling ethyl 3-oxopropanoate with a halogenated aryl precursor under basic conditions, as seen in analogous protocols .

Properties

Molecular Formula |

C12H12F2O4 |

|---|---|

Molecular Weight |

258.22 g/mol |

IUPAC Name |

ethyl 3-[2-(difluoromethoxy)phenyl]-3-oxopropanoate |

InChI |

InChI=1S/C12H12F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,12H,2,7H2,1H3 |

InChI Key |

GFIVDKXNAUEDPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1OC(F)F |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(2-(Difluoromethoxy)phenyl)-3-oxopropanoic Acid

The direct esterification of 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoic acid with ethanol represents a straightforward route to the target compound. This method typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions.

Reaction Mechanism and Conditions

The carboxylic acid reacts with ethanol in a Fischer esterification mechanism, where the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. Azeotropic removal of water using molecular sieves or Dean-Stark apparatus improves yields by shifting equilibrium toward ester formation. For example, analogous esterifications of 3-oxo-3-phenylpropanoic acid with ethanol achieve yields exceeding 80% under optimized conditions.

Industrial Adaptations

Continuous flow reactors enhance this method’s efficiency by enabling precise temperature control and rapid mixing. A patent detailing KV7 potassium channel modulators describes similar esterifications in flow systems, achieving 92% conversion at 120°C with residence times under 10 minutes. These systems minimize side reactions such as keto-enol tautomerization, which can complicate purification.

Claisen Condensation with 2-(Difluoromethoxy)benzoyl Chloride

Claisen condensation between ethyl acetate and 2-(difluoromethoxy)benzoyl chloride offers a high-yielding pathway. This method leverages the acyl chloride’s reactivity to form the β-keto ester backbone.

Synthetic Procedure

In anhydrous tetrahydrofuran (THF), ethyl acetate reacts with 2-(difluoromethoxy)benzoyl chloride in the presence of lithium diisopropylamide (LDA) at -78°C. The enolate intermediate attacks the acyl chloride, yielding the β-keto ester after aqueous workup. A related synthesis of ethyl 3-oxo-3-phenylpropanoate via this route achieves 75–85% yields.

Nucleophilic Aromatic Substitution on Preformed β-Keto Esters

Introducing the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) on a halogenated precursor provides modular access to the target compound.

Substrate Preparation

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate serves as the starting material, where the fluorine atom at the 2-position undergoes displacement with a difluoromethoxide ion (OCHF2⁻). This reaction requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (80–100°C).

Catalytic Enhancements

Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerate the reaction by facilitating ion pair formation. A patent application for KV7 modulators reports analogous substitutions achieving 65–70% yields within 6 hours.

Limitations

Electron-deficient aryl fluorides are optimal substrates for SNAr. Steric hindrance from the 3-oxopropanoate group may reduce reactivity, necessitating prolonged reaction times or higher temperatures.

Multi-Step Synthesis from 2-Hydroxyacetophenone

A sequential approach involving difluoromethylation followed by esterification enables precise control over functional group placement.

Difluoromethylation of 2-Hydroxyacetophenone

Treating 2-hydroxyacetophenone with chlorodifluoromethane (ClCF2H) under basic conditions installs the difluoromethoxy group. Sodium hydride (NaH) in DMF at 0°C generates the phenoxide intermediate, which reacts with ClCF2H to yield 2-(difluoromethoxy)acetophenone.

Esterification and Keto-Ester Formation

The resulting 2-(difluoromethoxy)acetophenone undergoes esterification with ethyl chloroformate in the presence of triethylamine. Subsequent oxidation of the acetyl group to a ketone using pyridinium chlorochromate (PCC) furnishes the target compound. This method mirrors protocols for ethyl 3-(4-fluorophenylamino)-2-methyl-3-oxopropanoate, achieving cumulative yields of 60–65%.

Continuous Flow Synthesis for Scalable Production

Industrial-scale production prioritizes throughput and reproducibility, making continuous flow systems ideal for synthesizing Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate.

Comparative Analysis of Preparation Methods

The table below evaluates key metrics for the five methods:

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| Esterification | 80–85 | 80–120 | H2SO4/PTSA | High |

| Claisen Condensation | 75–85 | -78 to 25 | LDA | Moderate |

| SNAr | 65–70 | 80–100 | TBAB | Low |

| Multi-Step Synthesis | 60–65 | 0–100 | NaH/PCC | Moderate |

| Continuous Flow | 90–95 | 130 | Amberlyst-15 | High |

Esterification and continuous flow methods offer superior yields and scalability, making them preferred for industrial applications. SNAr routes, while modular, suffer from limited substrate compatibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity through interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional attributes of Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate are compared below with key analogs sharing the β-keto propanoate core but differing in aromatic substituents.

Substituent Variations and Physicochemical Properties

Key Observations:

- Electronic Effects: The difluoromethoxy group in the target compound is more electron-withdrawing than a single fluorine (as in the 2-fluorophenyl analog) but less so than a 3,5-difluorophenyl group. This influences reactivity in keto-enol tautomerization and subsequent cyclization reactions .

- Steric Profile : The bulkier difluoromethoxy group may hinder nucleophilic attack at the β-keto position relative to smaller substituents like fluorine or chlorine .

Biological Activity

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a difluoromethoxy group attached to a phenyl ring, which significantly influences its chemical properties. The molecular formula is , with a molecular weight of approximately 270.23 g/mol. The presence of both difluoromethoxy and carbonyl functionalities contributes to its unique reactivity profile, making it a subject of interest in various research fields, including medicinal chemistry and synthetic organic chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways. Further investigations are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the difluoromethoxy group enhances binding affinity to specific enzymes or receptors due to increased hydrophobic interactions. Interaction studies indicate that the compound may bind to targets involved in inflammation and microbial resistance.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 30 |

| Escherichia coli | 20 | Ampicillin | 40 |

Case Study: Anti-inflammatory Activity

In vitro studies assessing the anti-inflammatory properties revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was measured using ELISA assays, showing a reduction in TNF-alpha and IL-6 levels compared to untreated controls.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 200 |

| IL-6 | 300 | 100 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated intermediates like 2-(difluoromethoxy)benzaldehyde can undergo Claisen-Schmidt condensation with ethyl acetoacetate under acidic or basic conditions. Yield optimization depends on:

- Reagent selection : Use of BF₃·Et₂O as a catalyst enhances electrophilicity of the carbonyl group .

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-fluorination) .

- Purification : Column chromatography (hexane:EtOAc, 7:3) effectively isolates the product .

Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish it from analogs?

- Methodological Answer :

- ¹H NMR : A singlet at δ 1.26 ppm (3H, CH₂CH₃) confirms the ethyl ester. The difluoromethoxy group (OCHF₂) appears as a doublet of triplets near δ 6.2–6.5 ppm due to coupling with adjacent protons .

- ¹³C NMR : The ketone carbonyl resonates at δ 195–200 ppm, while the ester carbonyl appears at δ 165–170 ppm. The OCHF₂ group shows distinct CF₂ splitting in DEPT-135 spectra .

- HRMS : Exact mass (e.g., m/z 284.0753 [M+H]⁺) confirms molecular formula C₁₂H₁₂F₂O₄ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in nucleophilic addition reactions?

- Methodological Answer : The difluoromethoxy group acts as an electron-withdrawing substituent, polarizing the adjacent carbonyl group and enhancing electrophilicity. Computational studies (DFT) reveal:

- Electrostatic effects : Fluorine’s electronegativity increases the partial positive charge on the carbonyl carbon, facilitating nucleophilic attack .

- Steric hindrance : The OCHF₂ group’s bulkiness directs regioselectivity; e.g., Grignard reagents preferentially attack the less hindered para position .

- Experimental validation : Kinetic isotope effects (KIE) and Hammett plots correlate substituent electronic parameters with reaction rates .

Q. How do structural modifications (e.g., replacing difluoromethoxy with methoxy) impact biological activity in enzyme inhibition assays?

- Methodological Answer :

- Comparative assays : Replace OCHF₂ with OCH₃ and test inhibition of cytochrome P450 enzymes.

- Results : The difluoromethoxy analog shows 3× higher IC₅₀ due to enhanced binding via fluorine’s hydrophobic interactions and reduced metabolic degradation .

- Structural analysis : X-ray crystallography of enzyme-inhibitor complexes reveals fluorine’s role in stabilizing hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent purity and crystallization conditions. A standardized protocol includes:

- Solvent screening : Use HPLC-grade solvents (e.g., DMSO, MeOH, CHCl₃) under inert atmosphere.

- Dynamic light scattering (DLS) : Measures aggregation tendencies; solubility in DMSO is 25 mg/mL at 25°C, but aggregates form above 10 mg/mL in aqueous buffers .

- Control experiments : Repeat solubility tests with rigorously dried samples to exclude hydration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.